molecular formula C92H102Cl10N2P4Ru4+2 B12337528 Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)

Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)

Cat. No.: B12337528
M. Wt: 2118.5 g/mol
InChI Key: ZTSXEOALIPXMPW-UHFFFAOYSA-L
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Description

Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) is a complex organometallic compound. It features a diruthenium core coordinated with chiral phosphine ligands, making it a valuable compound in asymmetric catalysis and other specialized chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) typically involves the reaction of ruthenium chloride with the chiral phosphine ligand in the presence of dimethylammonium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory preparation, with scaled-up reaction vessels and more rigorous control of reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and ligand exchange reagents such as phosphines and amines. Reactions are typically carried out in organic solvents under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new organometallic complexes with different ligands .

Scientific Research Applications

Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) involves coordination to substrates through its ruthenium centers. This coordination facilitates various catalytic processes, including hydrogenation and hydroformylation. The chiral phosphine ligands play a crucial role in inducing asymmetry in the reactions, leading to the formation of enantiomerically enriched products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) apart is its specific chiral ligand, which provides unique stereochemical properties. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .

Properties

Molecular Formula

C92H102Cl10N2P4Ru4+2

Molecular Weight

2118.5 g/mol

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride

InChI

InChI=1S/2C44H40P2.2C2H7N.10ClH.4Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-3-2;;;;;;;;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*3H,1-2H3;10*1H;;;;/q;;;;;;;;;;;;;;;;2*+2/p-2

InChI Key

ZTSXEOALIPXMPW-UHFFFAOYSA-L

Canonical SMILES

CNC.CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Cl-].[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[ClH+][Ru-]([ClH+])[ClH+].[Ru].[Ru]

Origin of Product

United States

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